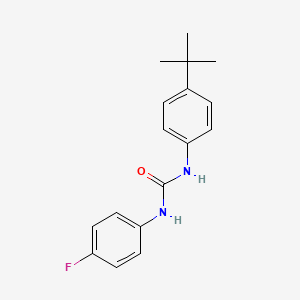

N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea is a compound of interest in various chemical and pharmaceutical fields due to its unique structural and chemical properties. Ureas and their derivatives are widely researched for their potential applications in drug development, material science, and as catalysts in chemical reactions.

Synthesis Analysis

The synthesis of N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea and related compounds typically involves the reaction of aniline derivatives with isocyanates or through the use of phosgene substitutes for urea formation. Directed lithiation methods have also been employed to introduce substituents at specific positions on the phenyl rings, enabling the synthesis of a wide range of substituted ureas (Smith, El‐Hiti, & Alshammari, 2013). Additionally, catalyst-free methods in water have been developed for the N-tert-butyloxycarbonylation of amines, showcasing advancements in greener synthesis approaches (Chankeshwara & Chakraborti, 2006).

Molecular Structure Analysis

The molecular structure of N,N′-bis-(4-fluorophenyl)urea and similar compounds has been determined using X-ray diffraction and spectroscopic methods. These studies reveal that the benzene rings can exhibit various degrees of twist relative to each other, influencing the compound's intermolecular interactions and physical properties (Loh et al., 2010).

Chemical Reactions and Properties

Ureas are known to participate in a variety of chemical reactions, including the formation of hydrogen bonds, which significantly affect their reactivity and potential applications. The chemoselective N-tert-butyloxycarbonylation of amines in water demonstrates the versatility of ureas in synthetic chemistry, allowing for the protection of amines without side reactions (Chankeshwara & Chakraborti, 2006).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea and related compounds have been explored extensively in the realm of chemical synthesis, demonstrating utility as intermediates in various synthetic processes. The directed lithiation of related urea derivatives, for instance, has been shown to facilitate the production of various substituted products, highlighting the compound's role in expanding synthetic methodologies for constructing complex molecules. Such processes underscore the compound's significance in organic synthesis, providing pathways to achieve high yields of targeted products through selective reactions (Smith, El‐Hiti, & Alshammari, 2013).

Environmental Applications

In agricultural and environmental science, urea-based compounds, including N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea, have found applications as nitrogen fertilizers. The use of urease inhibitors alongside urea fertilizers has been investigated to reduce ammonia volatilization from flooded rice fields, thereby improving nitrogen use efficiency and reducing environmental pollution. These studies illustrate the potential of N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea derivatives in enhancing the sustainability of agricultural practices by mitigating nitrogen losses (Freney et al., 1993).

Medical Imaging

In the field of medical imaging, derivatives of N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea have been synthesized and evaluated for their potential use in positron emission tomography (PET) imaging. The synthesis of 4-[18F]fluorophenyl urea derivatives showcases the application of these compounds in developing radiolabeled probes that can be used for diagnostic purposes, aiding in the visualization and quantification of biological processes in vivo (Olma, Ermert, & Coenen, 2006).

Molecular Devices

Furthermore, the unique structural features of N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea derivatives have been harnessed in the design of molecular devices. For instance, the complexation of such compounds with cyclodextrins has been studied for the development of self-assembling molecular devices, illustrating their potential in nanotechnology and materials science for creating systems with novel optical or electronic properties (Lock et al., 2004).

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c1-17(2,3)12-4-8-14(9-5-12)19-16(21)20-15-10-6-13(18)7-11-15/h4-11H,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXJAJJSLAJSTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)

![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)

![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)

![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)

![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)